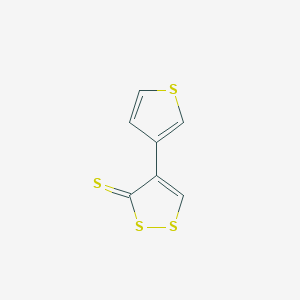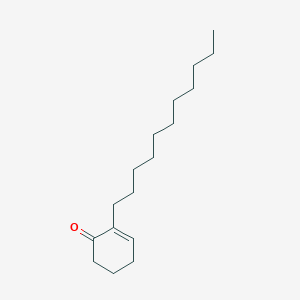
2-Undecylcyclohex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Undecylcyclohex-2-EN-1-one is an organic compound characterized by a cyclohexenone ring substituted with an undecyl group. This compound is part of the cyclohexenone family, which is known for its diverse chemical reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Undecylcyclohex-2-EN-1-one typically involves the alkylation of cyclohexenone with an undecyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexenone, followed by the addition of undecyl bromide or iodide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions, making the process more efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
2-Undecylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position of the cyclohexenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of undecylcyclohexanone or undecylcyclohexanoic acid.
Reduction: Formation of 2-undecylcyclohexanol.
Substitution: Formation of various substituted cyclohexenones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Undecylcyclohex-2-EN-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Undecylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, leading to various biological effects. The compound’s cyclohexenone ring can undergo Michael addition reactions with nucleophiles, which may disrupt cellular processes. Additionally, its hydrophobic undecyl chain allows it to interact with lipid membranes, potentially affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the undecyl group, known for its reactivity and use in organic synthesis.
2-Hydroxycyclohex-2-en-1-one: Contains a hydroxyl group, making it more polar and reactive in different chemical environments.
3-(2-Methyl-2-phenylhydrazinyl)cyclohex-2-en-1-one: A more complex derivative with additional functional groups, used in pharmaceutical research.
Uniqueness
2-Undecylcyclohex-2-EN-1-one is unique due to its long hydrophobic chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions, such as in the formulation of lipophilic drugs or in the design of materials with specific surface properties.
Propriétés
Numéro CAS |
823785-56-4 |
|---|---|
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
2-undecylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)18/h14H,2-13,15H2,1H3 |
Clé InChI |
LGTSYTJOWIWQKX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)


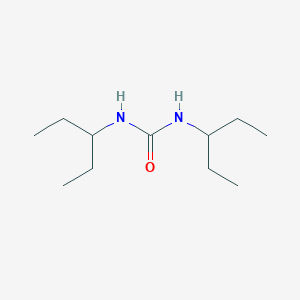

![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)
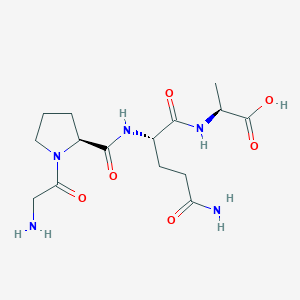

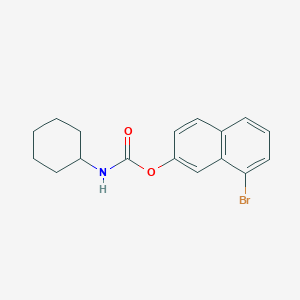
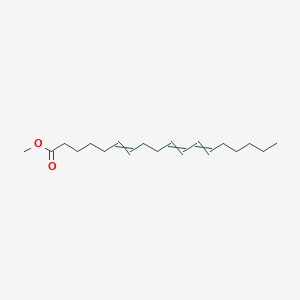

![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)
